N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenoxy backbone linked to an N-substituted 3-(furan-2-yl)-3-hydroxypropyl chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding motifs .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-20-14-5-2-3-6-15(14)22-11-16(19)17-9-8-12(18)13-7-4-10-21-13/h2-7,10,12,18H,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETUAGMEFSTGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is an organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and insights from case studies.
Structure and Composition
- IUPAC Name: this compound
- Molecular Formula: C16H19NO4
- Molecular Weight: 287.33 g/mol
- CAS Number: Not available in the current literature.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in malignant cells.
- Anti-inflammatory Effects: The methoxyphenoxy group may contribute to anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease.
Neuropharmacology
Research has suggested that compounds with similar structures exhibit neuroprotective effects. There is potential for this compound to be developed as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antioxidant Properties
The antioxidant activity of this compound has been investigated, as it may help mitigate oxidative stress in cells, which is implicated in various chronic diseases.
Drug Delivery Systems
Due to its chemical structure, this compound may be explored for use in novel drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings revealed that treatment with the compound significantly reduced cell death and enhanced cell survival compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The target compound shares a 2-(2-methoxyphenoxy)acetamide core with several analogs in , including 5k, 5l, and 5m, which differ in their N-linked heterocyclic substituents. Key comparisons include:
The higher yields of thiadiazole derivatives (e.g., 85% for 5m) suggest that bulky substituents like benzylthio improve reaction efficiency compared to smaller groups (e.g., methylthio in 5k).
Chlorophenyl vs. Furan-2-yl Substitution
describes N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide, a structural analog replacing the furan ring with a 3-chlorophenyl group. Key differences include:
- Hydrogen-bonding capacity: The furan’s oxygen atom in the target compound offers additional hydrogen-bonding sites, which may improve binding affinity in biological systems compared to the non-polar chloro substituent .
Role of Heterocyclic Moieties
Furan-Containing Derivatives
- : Compound 93e incorporates a furan-2-yl group within a pyrazolo-triazolo-pyrimidine scaffold. The furan’s role here likely involves π-π stacking or interactions with hydrophobic enzyme pockets, a feature shared with the target compound.
- : 2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide uses a furan-methoxy linkage, contrasting with the target’s 3-hydroxypropyl chain. The hydroxypropyl group may confer greater conformational flexibility and solubility .
Thiadiazole and Triazole Derivatives
Compounds in (e.g., 5k–5m ) and (triazole derivatives) highlight the prevalence of sulfur-containing heterocycles in acetamide design. Thiadiazoles and triazoles often enhance thermal stability and enzymatic resistance but may introduce synthetic challenges (e.g., lower yields for ethylthio vs. benzylthio derivatives) .
Q & A
Q. What chromatographic techniques resolve co-eluting impurities in final purification?
- Methodological Answer :
- 2D-LC : Combine size-exclusion and reverse-phase chromatography for high-resolution separation.
- Preparative TLC : Use silica gel GF254 plates with chloroform/methanol (9:1) to isolate minor impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
